molecular formula C14H17N3OS2 B11043819 6-methyl-4-(3-methylthiophen-2-yl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

6-methyl-4-(3-methylthiophen-2-yl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11043819
M. Wt: 307.4 g/mol
InChI Key: XEEOVKNRLQLYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ISOPROPYL-6-METHYL-4-(3-METHYL-2-THIENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound, which includes a pyrazolo[3,4-d][1,3]thiazine core, makes it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-ISOPROPYL-6-METHYL-4-(3-METHYL-2-THIENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazine ring, followed by the introduction of the pyrazole moiety. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-ISOPROPYL-6-METHYL-4-(3-METHYL-2-THIENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-6-METHYL-4-(3-METHYL-2-THIENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to 1-ISOPROPYL-6-METHYL-4-(3-METHYL-2-THIENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE include other heterocyclic compounds with similar ring structures. These may include:

    Pyrazolothiazines: Compounds with a similar core structure but different substituents.

    Thiazolopyrimidines: Another class of heterocyclic compounds with a thiazole and pyrimidine ring.

    Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.

The uniqueness of 1-ISOPROPYL-6-METHYL-4-(3-METHYL-2-THIENYL)-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE lies in its specific substituents and the resulting chemical properties, which can lead to different reactivity and applications compared to similar compounds.

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

6-methyl-4-(3-methylthiophen-2-yl)-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C14H17N3OS2/c1-7(2)17-13-10(14(18)16-17)12(20-9(4)15-13)11-8(3)5-6-19-11/h5-7,12H,1-4H3,(H,16,18)

InChI Key

XEEOVKNRLQLYGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C3=C(N=C(S2)C)N(NC3=O)C(C)C

Origin of Product

United States

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